molecular formula C10H13BrOZn B14889359 (4-Methyl-3-n-propyloxyphenyl)Zinc bromide

(4-Methyl-3-n-propyloxyphenyl)Zinc bromide

Cat. No.: B14889359
M. Wt: 294.5 g/mol
InChI Key: ZJTDEZJDUPLRMH-UHFFFAOYSA-M
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Description

(4-methyl-3-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. Organozinc compounds are known for their reactivity and utility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-3-n-propyloxyphenyl)zinc bromide typically involves the reaction of 4-methyl-3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-methyl-3-n-propyloxyphenyl bromide+Zn(4-methyl-3-n-propyloxyphenyl)zinc bromide\text{4-methyl-3-n-propyloxyphenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-methyl-3-n-propyloxyphenyl bromide+Zn→(4-methyl-3-n-propyloxyphenyl)zinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-3-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation.

    Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry

In chemistry, (4-methyl-3-n-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular architectures.

Biology and Medicine

While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Industry

In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.

Mechanism of Action

The mechanism by which (4-methyl-3-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in cross-coupling reactions to form carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc Bromide: Another organozinc compound used in similar reactions.

    (4-methylphenyl)zinc Bromide: A related compound with a similar structure but lacking the n-propyloxy group.

Uniqueness

The presence of the 4-methyl and 3-n-propyloxy groups in (4-methyl-3-n-propyloxyphenyl)zinc bromide imparts unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications that other organozinc compounds may not be able to achieve.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-propoxybenzene-4-ide

InChI

InChI=1S/C10H13O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ZJTDEZJDUPLRMH-UHFFFAOYSA-M

Canonical SMILES

CCCOC1=C(C=C[C-]=C1)C.[Zn+]Br

Origin of Product

United States

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